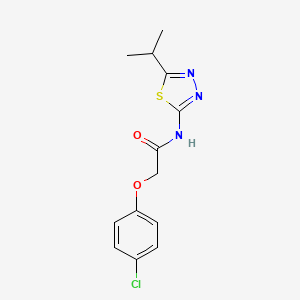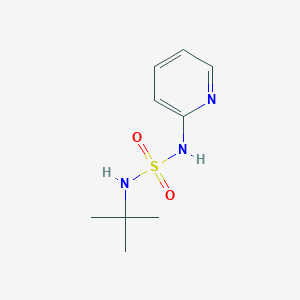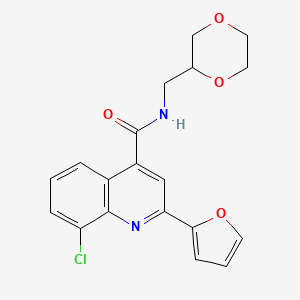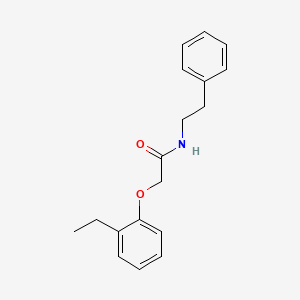![molecular formula C20H22N4O2S B5593949 (1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of bicyclic and heterocyclic compounds have been a significant area of research due to their potential applications in various fields including pharmaceuticals and materials science. Compounds with complex structures involving azabicyclo nonanone skeletons and pyrimidine derivatives are of particular interest for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions to achieve the desired bicyclic or heterocyclic structures. For instance, Mitsumoto and Nitta (2004) described the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through a series of such reactions (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction analysis. This was demonstrated by Moser, Bertolasi, and Vaughan (2005) in their study of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydropyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds can include oxidation of amines and alcohols under specific conditions, demonstrating their potential as functional materials or intermediates in organic synthesis. For example, compounds synthesized by Mitsumoto and Nitta showed the ability to oxidize benzylamines and benzyl alcohol under aerobic and photoirradiation conditions (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the application potential of these compounds. However, specific studies on physical properties related to the exact compound were not found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are vital for the application of these compounds in synthesis and pharmaceutical development. As illustrated by Mitsumoto and Nitta, the oxidation reaction efficiency of synthesized compounds suggests specific electron transfer mechanisms, highlighting their unique chemical properties (Mitsumoto & Nitta, 2004).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has been explored for its antimicrobial properties. A study synthesizing heterocyclic compounds containing pyrimidine derivatives, similar in structure to the compound , demonstrated significant antimicrobial activity. These compounds were tested against various microbial strains and showed promising results when incorporated into polyurethane varnish and printing ink, suggesting potential applications in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).
Cytotoxic Activity for Cancer Therapy
Research into similar bicyclic sigma receptor ligands has shown that these compounds, including variants of (1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one, exhibit high affinity for sigma1 receptors. They have been found to inhibit cell growth in various human tumor cell lines, indicating potential applications in cancer therapy. Specifically, these compounds were effective against small cell lung cancer cell lines, suggesting a targeted approach for this type of cancer (Geiger et al., 2007).
Synthesis and Structural Studies
The compound has been a subject of synthesis and structural studies. Research focusing on the diastereoselective synthesis of similar bicyclic gamma-lactams, which are structurally related to the compound, has provided insights into the synthesis methods and the structural characteristics of these compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Dekeukeleire et al., 2009).
Propiedades
IUPAC Name |
(1S,5R)-6-benzyl-3-(2-methylsulfanylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-27-20-21-9-16(10-22-20)18(25)23-12-15-7-8-17(13-23)24(19(15)26)11-14-5-3-2-4-6-14/h2-6,9-10,15,17H,7-8,11-13H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBKQKFMIDELIJ-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![(1S*,5R*)-6-benzyl-3-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593898.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)
![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)


![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)